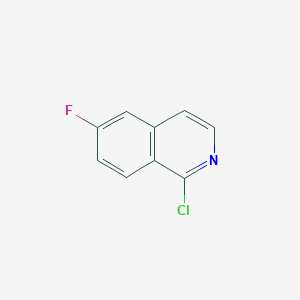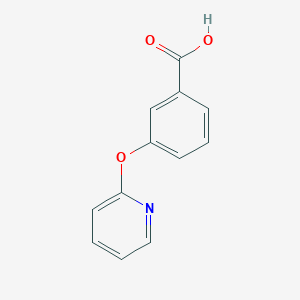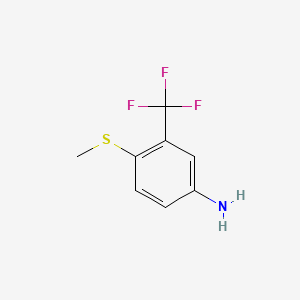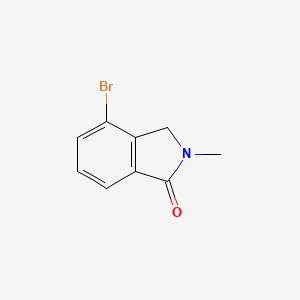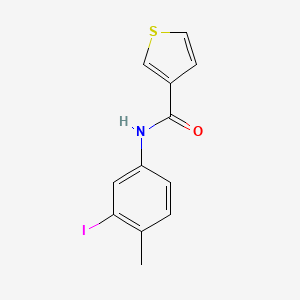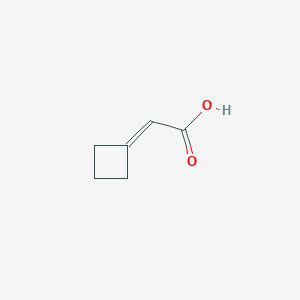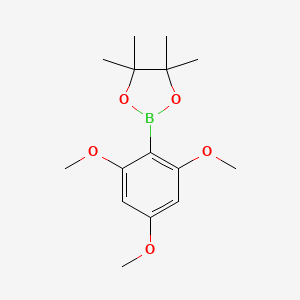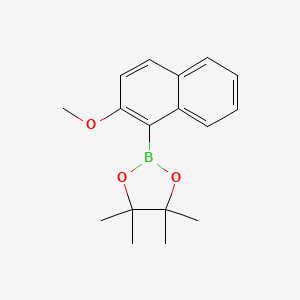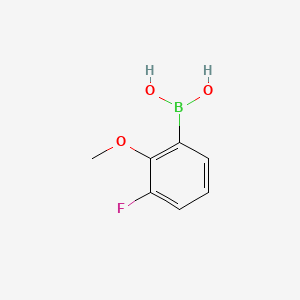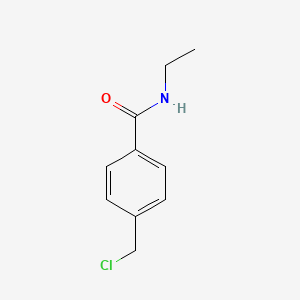
4-(Chloromethyl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique
1. Synthesis and Structural Characterization
- 4-(Chloromethyl)-N-ethylbenzamide is used in the synthesis of novel compounds with potential pharmacological applications. For instance, it was involved in the synthesis of a novel CCR5 antagonist, highlighting its role in medicinal chemistry (H. Bi, 2015).
2. Molecular Interaction Studies
- The compound has been employed in research to study molecular interactions, such as in the determination of dopamine D(4) receptor density, showcasing its utility in neuropharmacological research (N. Colabufo et al., 2001).
3. Crystal Engineering and Design
- In crystal engineering, this compound is used to understand the interactions between molecules. Studies have been conducted on the crystal structure of related compounds, aiding in the design of new materials (B. K. Saha et al., 2005).
4. Organic Synthesis and Ring Expansion Studies
- It serves as a precursor in organic synthesis, particularly in nucleophile-mediated ring expansion processes. This indicates its versatility in synthetic organic chemistry (A. Fesenko & A. Shutalev, 2011).
5. Catalysis and Reaction Studies
- The compound is utilized in studies exploring catalysis mechanisms, such as in platinum-catalyzed intermolecular hydroamination reactions, highlighting its significance in catalytic research (Xiang Wang and R. Widenhoefer, 2004).
6. Adsorption and Separation Technologies
- Research has been conducted on using chloromethylated polystyrene-based materials for selective molecular separation, where derivatives of this compound play a crucial role (Yue Sun & Weisheng Zheng, 2020).
7. Anticancer Research
- In the field of cancer research, derivatives of this compound have been studied for their potential in treating lymphoma, showcasing its application in oncology (R. Koiri et al., 2009).
Mécanisme D'action
Target of Action
For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been reported to target CLDN18.2 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
For example, hymexazol-linked chitosan derivatives (HML-CS) have shown stronger antifungal activity than chitosan alone, suggesting a synergistic effect between the moieties .
Biochemical Pathways
For instance, chloromethyl ketone has been reported as a novel antibacterial warhead in covalent antibiotic design .
Pharmacokinetics
The compound’s solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .
Result of Action
For instance, hymexazol-linked chitosan derivatives (HML-CS) have shown strong antifungal activity against certain plant pathogenic fungi .
Action Environment
It is known that environmental conditions such as temperature, ph, and presence of other substances can influence the action of chemical compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(Chloromethyl)-N-ethylbenzamide plays a significant role in biochemical reactions due to its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. One of the key interactions involves glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to the chloromethyl group of this compound. This reaction results in the formation of a glutathione conjugate, which can further participate in detoxification processes within the cell .
Additionally, this compound can interact with other biomolecules, such as DNA and RNA, through alkylation reactions. These interactions can lead to modifications in the structure and function of nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the alkylation of DNA by this compound can result in the activation of DNA repair mechanisms and changes in the expression of genes involved in cell cycle regulation .
Moreover, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to alterations in metabolic flux and changes in the levels of metabolites, impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chloromethyl group of this compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and nucleic acids .
One of the primary mechanisms is the inhibition of enzyme activity through covalent modification. For example, the interaction of this compound with glutathione S-transferase results in the formation of a glutathione conjugate, which can inhibit the enzyme’s activity . Additionally, the alkylation of DNA by this compound can lead to changes in gene expression by affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods . The degradation products of this compound may have different biochemical properties and cellular effects compared to the parent compound .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function. For instance, prolonged exposure can lead to cumulative changes in gene expression and metabolic pathways, affecting overall cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses .
Threshold effects have been observed in animal studies, where specific dosages of this compound result in significant changes in cellular and metabolic functions . It is essential to determine the optimal dosage range for experimental purposes to minimize toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. One of the primary pathways is the conjugation with glutathione, catalyzed by glutathione S-transferase . This reaction results in the formation of a glutathione conjugate, which can be further metabolized and excreted from the cell .
Additionally, this compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation .
The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum .
Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, affecting its activity and function . For example, the presence of a chloromethyl group can facilitate the interaction with thiol groups on proteins, leading to the localization of this compound to thiol-rich compartments .
Propriétés
IUPAC Name |
4-(chloromethyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIUIRDTOWAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
